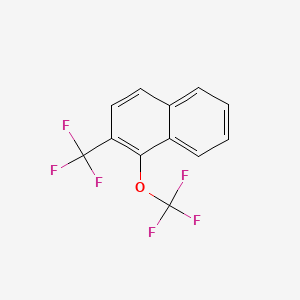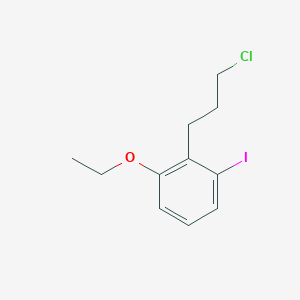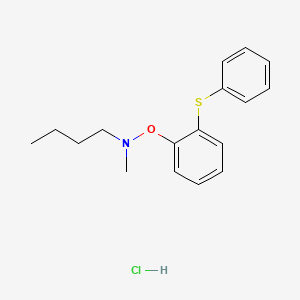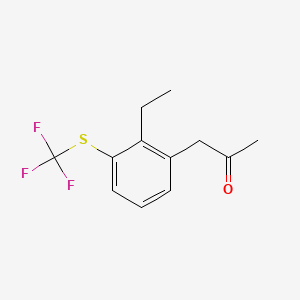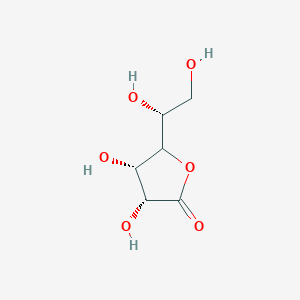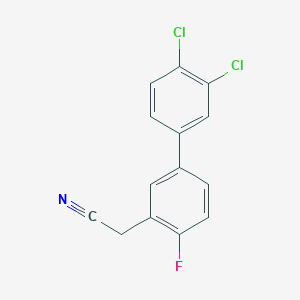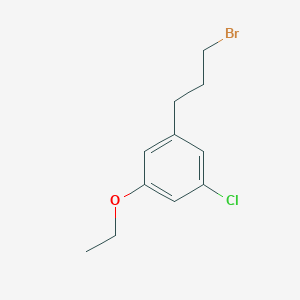
1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromopropyl group, a chloro group, and an ethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the bromopropyl and ethoxy groups. One common method involves the following steps:
Halogenation: The starting benzene derivative is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chloro group.
Alkylation: The chlorinated benzene is then subjected to Friedel-Crafts alkylation using 3-bromopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the bromopropyl group.
Ethoxylation: Finally, the ethoxy group is introduced by reacting the intermediate with ethyl alcohol in the presence of a base such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl and chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and sodium methoxide (NaOMe) are commonly used.
Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are used for reduction reactions.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
科学的研究の応用
1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the synthesis of polymers and materials with specific properties.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene involves its interaction with various molecular targets and pathways. The bromopropyl and chloro groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The ethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
1-(3-Bromopropyl)-3-chloro-5-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene: Similar structure but with a fluorine atom instead of an ethoxy group.
1-(3-Bromopropyl)-3-chloro-5-nitrobenzene: Similar structure but with a nitro group instead of an ethoxy group.
Uniqueness: 1-(3-Bromopropyl)-3-chloro-5-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. The ethoxy group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it distinct from its analogs.
特性
分子式 |
C11H14BrClO |
|---|---|
分子量 |
277.58 g/mol |
IUPAC名 |
1-(3-bromopropyl)-3-chloro-5-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-11-7-9(4-3-5-12)6-10(13)8-11/h6-8H,2-5H2,1H3 |
InChIキー |
XAYPTXBHJFCHSF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1)CCCBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




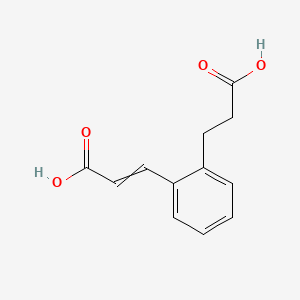
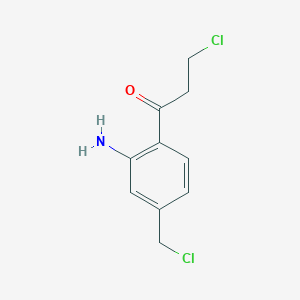
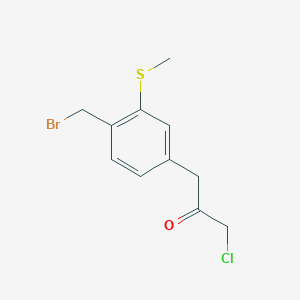
![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
